Superior Low-Temperature SiC Thin Film Crystallinity: Direct Head-to-Head Comparison with Diethylmethylsilane
In a direct comparative study of single-source precursors for cubic SiC film growth by supersonic jet epitaxy, dimethylisopropylsilane enabled the formation of highly oriented films in the [100] direction at a substrate temperature of 900 °C on SIMOX(100). In contrast, diethylmethylsilane required a 100 °C higher temperature of 1000 °C to achieve the same oriented [100] growth on Si(100) [1]. This demonstrates a quantifiable advantage in energy efficiency and thermal budget reduction for DMIPS.
| Evidence Dimension | Minimum temperature for oriented cubic SiC [100] thin film growth |
|---|---|
| Target Compound Data | 900 °C (on SIMOX(100) substrate) |
| Comparator Or Baseline | Diethylmethylsilane: 1000 °C (on Si(100) substrate) |
| Quantified Difference | DMIPS achieves oriented growth at a temperature 100 °C lower than the comparator |
| Conditions | Supersonic jet epitaxy using single molecular precursors; Si(100) and SIMOX SOI substrates; Temperature range 780-1000 °C |
Why This Matters
This 100 °C reduction in process temperature translates to lower thermal stress on substrates, reduced energy consumption, and compatibility with temperature-sensitive device architectures, making DMIPS the preferred precursor for low-thermal-budget SiC film fabrication.
- [1] Boo, J.-H., Ustin, S. A., Ho, W., Maruska, H. P., & Norris, P. E. (1996). Growth of Cubic SiC Thin Films on Silicon from Single Source Precursors by Supersonic Jet Epitaxy. MRS Proceedings, 441, 705. DOI: 10.1557/PROC-441-705 View Source
